

In-Depth Technical Guide: Ethyl 4-methylpyrimidine-5-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-methylpyrimidine-5-carboxylate*

Cat. No.: *B145769*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive literature review of **ethyl 4-methylpyrimidine-5-carboxylate**, focusing on its synthesis, chemical properties, and biological significance. While direct and extensive research on this specific molecule is limited, this guide consolidates available information and draws relevant data from closely related analogues to provide a thorough understanding of its chemical profile and potential applications.

Chemical Properties and Data

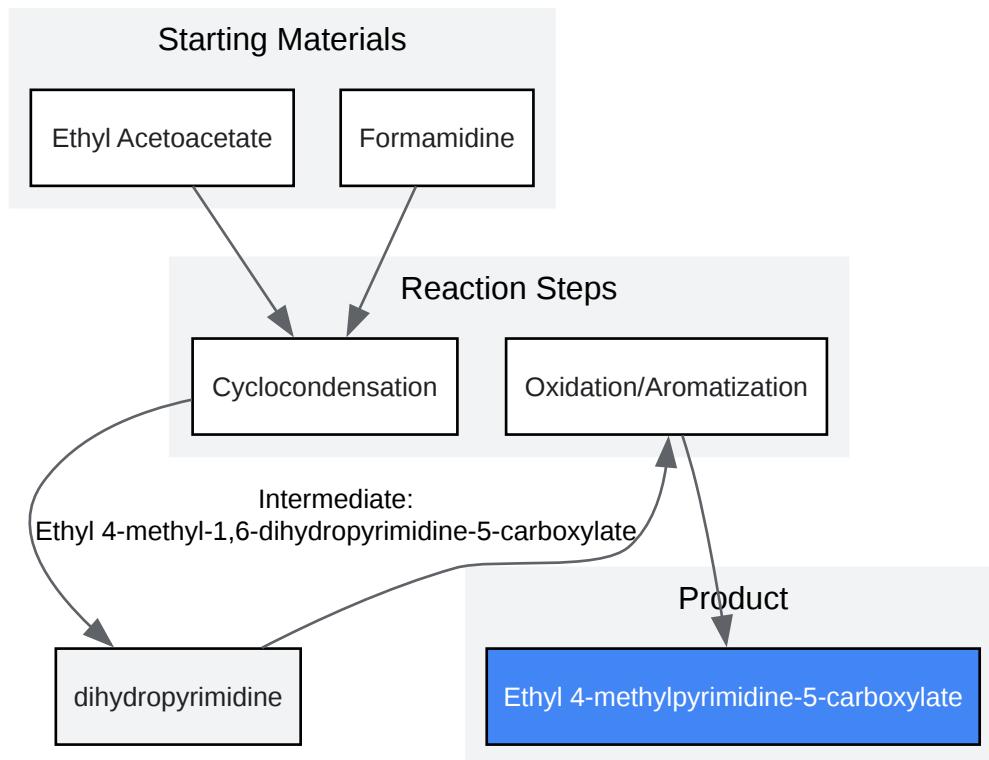
The fundamental chemical properties of **ethyl 4-methylpyrimidine-5-carboxylate** are summarized in the table below. This information is crucial for its identification, handling, and use in synthetic and biological applications.

Property	Value	Source
CAS Number	110960-73-1	N/A
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	N/A
Molecular Weight	166.18 g/mol	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **ethyl 4-methylpyrimidine-5-carboxylate** is not extensively documented in readily available literature, its structure suggests a plausible synthetic pathway involving a cyclocondensation reaction. A general and widely used method for the synthesis of the pyrimidine core is the Biginelli reaction, which typically yields dihydropyrimidines. Subsequent aromatization would be necessary to obtain the final product.

A potential synthetic route could involve the condensation of a β -ketoester with an amidine, followed by an oxidation step. A logical workflow for such a synthesis is depicted below.



[Click to download full resolution via product page](#)**Figure 1:** Plausible synthetic workflow for **Ethyl 4-methylpyrimidine-5-carboxylate**.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common pyrimidine syntheses and should be adapted and optimized based on experimental findings.

- Cyclocondensation:

- To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add formamidine acetate (1 equivalent) and a catalytic amount of a base (e.g., sodium ethoxide).
- Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize with a weak acid.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydropyrimidine intermediate.

- Aromatization:

- Dissolve the crude dihydropyrimidine in a suitable solvent (e.g., acetic acid or an inert solvent).
- Add an oxidizing agent (e.g., manganese dioxide, potassium permanganate, or a palladium catalyst with a hydrogen acceptor).
- Stir the reaction at an appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC).
- Work up the reaction mixture by filtration to remove the oxidizing agent, followed by extraction and purification by column chromatography to obtain pure **ethyl 4-methylpyrimidine-5-carboxylate**.

Spectroscopic Data

Detailed spectroscopic data for **ethyl 4-methylpyrimidine-5-carboxylate** is not available in a consolidated form. However, based on the analysis of related pyrimidine derivatives, the expected spectral characteristics are presented below. Researchers should confirm these with experimental data.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.9	s	1H	Pyrimidine H-2
~8.6	s	1H	Pyrimidine H-6
~4.3	q	2H	-OCH ₂ CH ₃
~2.6	s	3H	-CH ₃ at C4
~1.3	t	3H	-OCH ₂ CH ₃

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~160	Pyrimidine C-4
~158	Pyrimidine C-2
~155	Pyrimidine C-6
~125	Pyrimidine C-5
~61	-OCH ₂ CH ₃
~24	-CH ₃ at C4
~14	-OCH ₂ CH ₃

Expected IR (Infrared) Spectroscopy Data:

Wavenumber (cm ⁻¹)	Assignment
~3050-3150	C-H stretch (aromatic)
~2900-3000	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1550-1600	C=N and C=C stretch (pyrimidine ring)
~1250	C-O stretch (ester)

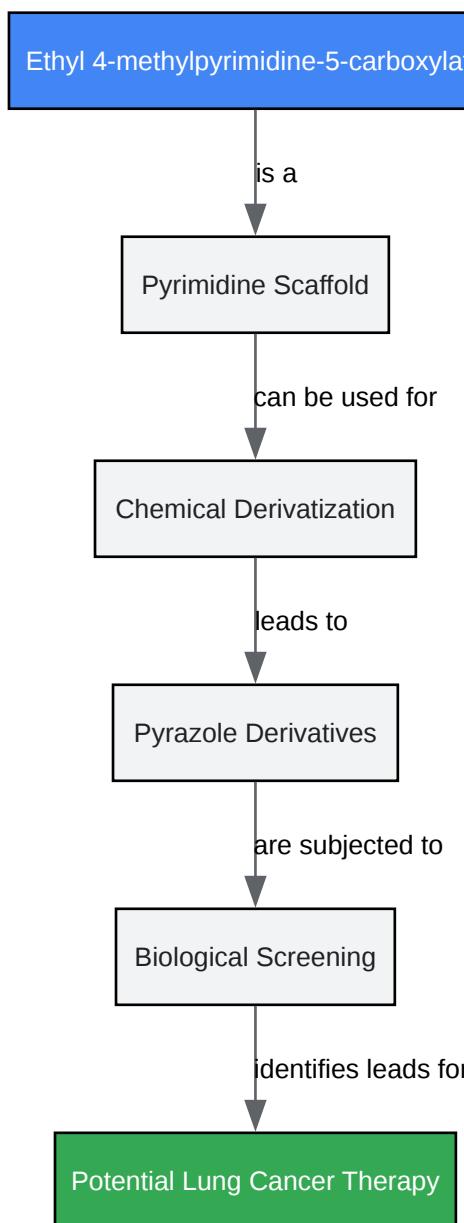
Expected Mass Spectrometry (MS) Data:

m/z	Assignment
166	[M] ⁺ (Molecular Ion)

Biological Activity and Potential Applications

Direct biological studies on **ethyl 4-methylpyrimidine-5-carboxylate** are not widely reported. However, its use as a reagent in the synthesis of pyrazole derivatives intended for the treatment of lung cancer suggests its significance as a building block in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and derivatives of **ethyl 4-methylpyrimidine-5-carboxylate** could be explored for a range of biological activities.

The logical relationship for its potential application in drug discovery is outlined in the following diagram.



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